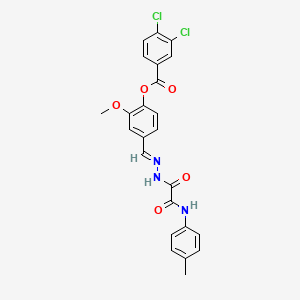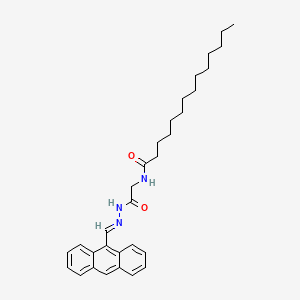![molecular formula C22H24F2N4O2 B12020752 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 387360-45-4](/img/structure/B12020752.png)
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two piperazine rings, each substituted with a 4-fluorophenyl group, connected by an ethane-1,2-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The piperazine rings can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a wide range of substituted piperazine compounds.
Scientific Research Applications
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with cannabinoid receptor type 1 (CB1), acting as an inverse agonist . This interaction affects the signaling pathways associated with CB1, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-bis(4-fluorophenyl)methyl piperazine: A related compound with similar structural features but different functional groups.
4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another piperazine derivative with distinct biological activities.
Uniqueness
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
387360-45-4 |
|---|---|
Molecular Formula |
C22H24F2N4O2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C22H24F2N4O2/c23-17-1-5-19(6-2-17)25-9-13-27(14-10-25)21(29)22(30)28-15-11-26(12-16-28)20-7-3-18(24)4-8-20/h1-8H,9-16H2 |
InChI Key |
SUFZRFPHCKURNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12020670.png)


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12020704.png)
![2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12020705.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12020715.png)
![3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12020720.png)
![4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12020734.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12020741.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)

